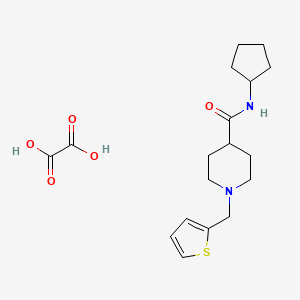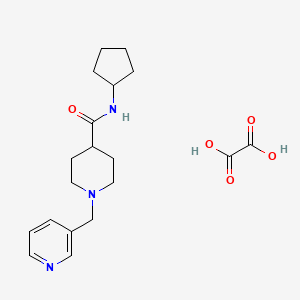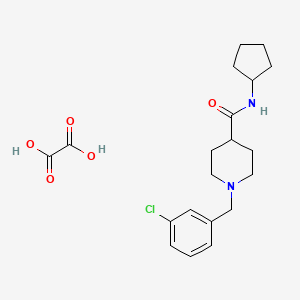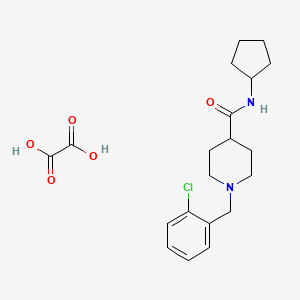![molecular formula C20H30ClN3O2 B3949448 1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide
Overview
Description
1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, commonly known as CMP, is a chemical compound that has been extensively studied for its potential pharmacological properties. CMP belongs to the class of piperidinecarboxamide compounds, which are known to have significant effects on the central nervous system.
Mechanism of Action
The mechanism of action of CMP is not fully understood, but it is thought to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. By modulating these receptors, CMP may affect various neurotransmitter systems in the brain, including the dopamine and serotonin systems. This modulation may result in the observed pharmacological effects of CMP.
Biochemical and Physiological Effects
CMP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may be responsible for its potential therapeutic effects in Parkinson's disease and schizophrenia. CMP has also been shown to decrease glutamate release in the hippocampus, which may be responsible for its potential anxiolytic effects.
Advantages and Limitations for Lab Experiments
CMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be confirmed using various spectroscopic methods. However, CMP also has several limitations. It is not very water-soluble, which may limit its use in certain experiments. Additionally, its effects may be difficult to study in vivo due to its potential toxicity and lack of selectivity for specific receptors.
Future Directions
There are several future directions for research on CMP. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential use as a pain reliever and anxiolytic. Additionally, further studies are needed to fully understand the mechanism of action of CMP and its effects on various neurotransmitter systems in the brain.
Scientific Research Applications
CMP has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have significant effects on the central nervous system and may have therapeutic potential for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. CMP has also been studied for its potential use as a pain reliever and anxiolytic.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c21-19-4-2-17(3-5-19)16-24-10-6-18(7-11-24)20(25)22-8-1-9-23-12-14-26-15-13-23/h2-5,18H,1,6-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCQHUXLFQTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2CCOCC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



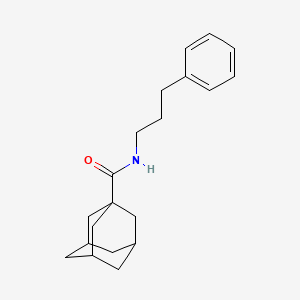
![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
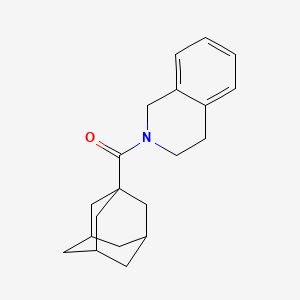

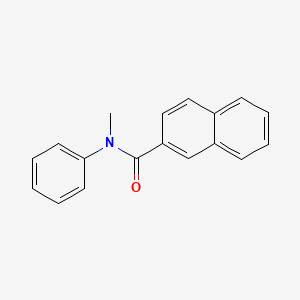
![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949410.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)
